molecular formula C23H24O6 B1201480 (1R,6S,13R)-16,17-Dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one

(1R,6S,13R)-16,17-Dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one

Cat. No.: B1201480
M. Wt: 396.4 g/mol
InChI Key: DTFARBHXORYQBF-ORYQWCPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrorotenone is a member of rotenones.

Scientific Research Applications

Crystal Structure Analysis

  • Dihydrocryptopine and Dihydroallocryptopine : Studies on compounds similar to the specified chemical, such as dihydrocryptopine and dihydroallocryptopine, have focused on analyzing their crystal structures. These analyses reveal details about the molecular conformations and intermolecular interactions, which are essential for understanding the compound's physical and chemical properties (Sun et al., 2012); (Sun et al., 2011).

Synthesis and Stereochemistry

  • Non-iterative Asymmetric Synthesis : Research on the non-iterative asymmetric synthesis of polyketide spiroketals, which are structurally related to the specified chemical, has been conducted. This involves the formation of complex molecular structures with high stereo- and enantioselectivity, crucial for pharmaceutical applications (Meilert et al., 2004).

Antimicrobial and Anticancer Activities

  • Bioactive Compounds and Their Effects : Similar compounds have been investigated for their antimicrobial and anticancer activities. For instance, the synthesis and structural elucidation of bioactive triorganotin(IV) derivatives of sodium deoxycholate revealed significant antibacterial, antifungal, and anticancer activities (Shaheen et al., 2014).

Natural Product Synthesis

  • Synthesis of Marine Lipid Hydrocarbons : The synthesis of highly unsaturated marine lipid hydrocarbons, closely related to the specified chemical, highlights the importance of these compounds in natural product chemistry and their potential applications in various fields (Holmeide et al., 2001).

Properties

Molecular Formula

C23H24O6

Molecular Weight

396.4 g/mol

IUPAC Name

(1R,6S,13R)-16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one

InChI

InChI=1S/C23H24O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,11,16,20-21H,8,10H2,1-4H3/t16-,20-,21+/m0/s1

InChI Key

DTFARBHXORYQBF-ORYQWCPZSA-N

Isomeric SMILES

CC(C)[C@@H]1CC2=C(O1)C=CC3=C2O[C@H]4COC5=CC(=C(C=C5[C@H]4C3=O)OC)OC

SMILES

CC(C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC

Canonical SMILES

CC(C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC

Synonyms

1',2'-dihydrorotenone
dihydrorotenone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,6S,13R)-16,17-Dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one
Reactant of Route 2
(1R,6S,13R)-16,17-Dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one
Reactant of Route 3
Reactant of Route 3
(1R,6S,13R)-16,17-Dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one
Reactant of Route 4
Reactant of Route 4
(1R,6S,13R)-16,17-Dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one
Reactant of Route 5
Reactant of Route 5
(1R,6S,13R)-16,17-Dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one
Reactant of Route 6
Reactant of Route 6
(1R,6S,13R)-16,17-Dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one

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